molecular formula C23H22N4O2 B2880526 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide CAS No. 862811-04-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide

Cat. No.: B2880526
CAS No.: 862811-04-9
M. Wt: 386.455
InChI Key: YWHILHAVQDMLNW-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

A series of novel amide-functionalized imidazo [1,2- a ]pyrimidin-5 (1 H)-ones were synthesized by propargylation of the key intermediate 2-amino-6- (trifluoromethyl)pyrimidin-4 (3 H)-one, followed by cyclization and amide functionalization . All synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines, and most of them showed good activity .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The reaction starts with the formation of carbanion intermediate I from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo [1,2- a ]pyrimidine-2-carbaldehyde to form the olefin intermediate II as Knoevenagel product .

Scientific Research Applications

Inotropic Activity and Heart Failure Treatment

Research on imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines has explored their role in treating congestive heart failure, a condition with limited therapeutic options. Subtle changes in nitrogen positioning in these compounds significantly affect their potency as inotropic agents, which enhance heart muscle contractility. Derivatives like 2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazine and 2-[2-methoxy-4-(methylsulfonyl)phenyl]-imidazo[1,2-a]pyrazine have demonstrated potent inotropic effects in both in vitro and in vivo settings (Spitzer et al., 1988).

Optical Materials and Fluorescence

The synthesis of imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process has yielded compounds with remarkable Stokes' shift and tunable quantum yields. These derivatives, particularly those substituted with a 3-(2-methoxyphenyl) group, have been used to create luminescent, low-cost materials when dispersed in a transparent thermosetting polyurethane resin, showcasing their potential in optical applications (Volpi et al., 2017).

Cancer Chemotherapy

A series of selenylated imidazo[1,2-a]pyridines have been designed and synthesized with the aim of providing promising activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 exhibited high cytotoxicity and the ability to induce cell death via apoptosis, highlighting their potential as prototypes for antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Chemical Detoxification

Selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine have been synthesized and shown to interact with mercury(II) chloride (HgCl2), leading to the formation of mercury–selenium complexes. This interaction suggests that selenoester derivatives could be useful in treating HgCl2-induced toxicity, demonstrating an application in chemical detoxification (Sharma et al., 2018).

Future Directions

The future directions for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide” and similar compounds could involve further exploration of their synthesis methods and potential biological applications . Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may have significant potential in the development of new drugs.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-29-21-12-11-18(20-16-27-14-6-13-24-23(27)26-20)15-19(21)25-22(28)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHILHAVQDMLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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